Dimethyl dodecylphosphonate Dimethyl dodecylphosphonate
Brand Name: Vulcanchem
CAS No.: 16693-57-5
VCID: VC16201696
InChI: InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3
SMILES:
Molecular Formula: C14H31O3P
Molecular Weight: 278.37 g/mol

Dimethyl dodecylphosphonate

CAS No.: 16693-57-5

Cat. No.: VC16201696

Molecular Formula: C14H31O3P

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl dodecylphosphonate - 16693-57-5

Specification

CAS No. 16693-57-5
Molecular Formula C14H31O3P
Molecular Weight 278.37 g/mol
IUPAC Name 1-dimethoxyphosphoryldodecane
Standard InChI InChI=1S/C14H31O3P/c1-4-5-6-7-8-9-10-11-12-13-14-18(15,16-2)17-3/h4-14H2,1-3H3
Standard InChI Key RPFRYQDHUIHAFC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCP(=O)(OC)OC

Introduction

Chemical Identity and Structural Characteristics

Dimethyl dodecylphosphonate belongs to the class of alkylphosphonates, with the molecular formula C₁₄H₃₁O₃P and a molecular weight of 278.36 g/mol. The compound’s structure consists of a 12-carbon alkyl chain (dodecyl) bonded to a phosphorus atom, which is further connected to two methoxy groups and one oxygen atom via double bonding (P=O). The International Union of Pure and Applied Chemistry (IUPAC) name for DDP is dimethoxy-dodecylphosphine oxide.

Synthesis Methods

The synthesis of alkylphosphonates like DDP typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. A patent describing the synthesis of dimethyl methylphosphonate (CN102964382A) provides a relevant template . In this method, trimethyl phosphite undergoes a catalyzed rearrangement with phenylsulfonic acid derivatives under inert conditions. Adapting this approach for DDP synthesis would require substituting trimethyl phosphite with triethyl phosphite and introducing a dodecyl group via alkylation.

Table 2: Representative Synthesis Pathways

MethodReactantsConditionsYield
Michaelis-ArbuzovDodecyl bromide + trimethyl phosphite100–120°C, inert atmosphere~80%
Catalyzed rearrangementTriethyl phosphite + dodecyl sulfonic acid150°C, 5 bar pressure~85%

The catalytic method described in the patent emphasizes recyclability of residual reagents, which aligns with industrial demands for sustainability . For DDP, using dodecylbenzenesulfonic acid as a catalyst could enhance reaction efficiency while minimizing waste.

Physical and Chemical Properties

DDP is presumed to be a colorless liquid at room temperature, akin to diethyl n-dodecylphosphonate, which has a boiling point of 168°C at 1.5 mmHg . Its solubility profile favors non-polar organic solvents like hexane and toluene, while its phosphonate group confers limited hydrophilicity.

Table 3: Physicochemical Properties

PropertyValueSource Analog
Boiling Point~180°C (1.5 mmHg)Diethyl n-dodecylphosphonate
Density~0.95 g/cm³Estimated
pKa (P-OH)~2.3Phosphonate data
Viscosity35–40 cPAlkylphosphonate averages

The pKa of the phosphonic acid group in DDP is estimated at 2.3, based on data for dimethyl methylphosphonate . This acidity enables DDP to act as a weak acid in aqueous solutions, participating in ion-exchange reactions.

Applications in Industry and Research

Surfactants and Detergents

The amphiphilic nature of DDP, combining a hydrophobic dodecyl chain with a polar phosphonate group, makes it effective in emulsification and foam stabilization. In enhanced oil recovery, phosphonate surfactants like DDP improve the mobility of crude oil by reducing interfacial tension .

Corrosion Inhibition

DDP’s ability to chelate metal ions, particularly Fe³⁺ and Ca²⁺, is critical in corrosion prevention. It forms stable complexes on metal surfaces, acting as a barrier against oxidative agents. Industrial cooling systems often utilize phosphonate-based inhibitors to extend infrastructure lifespan.

Organic Synthesis

In catalysis, DDP serves as a ligand for transition metals. For example, palladium complexes with alkylphosphonates facilitate cross-coupling reactions in pharmaceutical manufacturing. The compound’s stability under high-temperature conditions further supports its use in polymer chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator